3-(5-Fluoropyridin-3-yl)propan-1-amine

Description

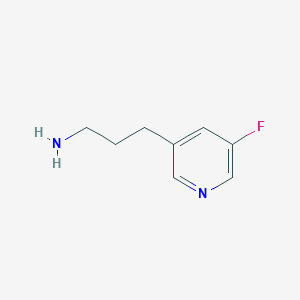

3-(5-Fluoropyridin-3-yl)propan-1-amine is a fluorinated pyridine derivative featuring a three-carbon alkyl chain terminated by a primary amine group. The fluorine atom at the 5-position of the pyridine ring enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. This compound is structurally characterized by its aromatic pyridine core, which influences its reactivity and binding affinity in biological systems. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, though specific methodologies vary depending on target applications .

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

3-(5-fluoropyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H11FN2/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-3,10H2 |

InChI Key |

CQDAYVXVRPGUTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine precursors, which are subjected to nucleophilic substitution reactions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-(5-Fluoropyridin-3-yl)propan-1-amine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to analogs with variations in the heterocyclic ring, substituent positions, and amine functionalization. Key structural analogs include:

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : Fluorine at the pyridine’s 5-position (vs. 2-position in methyl ester analogs) optimizes electronic effects for target binding .

- Amine Functionalization : Primary amines (e.g., 3-(5-fluoropyridin-3-yl)propan-1-amine) show higher reactivity in conjugation reactions compared to tertiary amines (e.g., D01) .

- Heterocyclic Replacement : Imidazole analogs exhibit stronger metal coordination but reduced blood-brain barrier penetration compared to fluoropyridines .

Biological Activity

3-(5-Fluoropyridin-3-yl)propan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(5-Fluoropyridin-3-yl)propan-1-amine can be represented as follows:

This compound features a fluorinated pyridine ring, which is often associated with enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.

Biological Activity Overview

Research has indicated that 3-(5-Fluoropyridin-3-yl)propan-1-amine exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may have serotonergic activity, making it a candidate for antidepressant development.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit bacterial growth.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of 3-(5-Fluoropyridin-3-yl)propan-1-amine include:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety levels.

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that it can induce apoptosis in various cancer cell lines.

- Antimicrobial Action : The presence of the fluorine atom enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Activity

A recent study explored the antidepressant potential of 3-(5-Fluoropyridin-3-yl)propan-1-amine in rodent models. The compound was administered at varying doses, resulting in significant reductions in depressive-like behaviors compared to control groups. This effect was associated with increased serotonin levels in the brain.

Case Study 2: Anticancer Effects

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential.

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.